molecular formula C5H11BrO B2419128 1-Bromo-2-methoxybutane CAS No. 24618-34-6

1-Bromo-2-methoxybutane

Cat. No.: B2419128
CAS No.: 24618-34-6
M. Wt: 167.046
InChI Key: ZDWMGSKUKFNYCX-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxybutane is an organic compound with the molecular formula C5H11BrO. It is a halogenated ether, where a bromine atom is attached to the first carbon of a butane chain, and a methoxy group is attached to the second carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

Similar brominated compounds are known to participate in nucleophilic substitution reactions . The bromine atom in 1-Bromo-2-methoxybutane can be replaced by other groups, leading to the formation of new compounds. This property can be exploited in the synthesis of various biomolecules.

Molecular Mechanism

It is known that brominated compounds can participate in nucleophilic substitution reactions . In these reactions, the bromine atom in this compound can be replaced by a nucleophile, leading to the formation of a new compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxybutane can be synthesized through the reaction of 2-methoxybutane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxybutane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol is a common reagent for substitution reactions.

    Elimination: Potassium hydroxide in ethanol is often used for elimination reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed:

    Substitution: The major product is typically 2-methoxybutane.

    Elimination: The major product is usually 1-butene or 2-butene, depending on the reaction conditions.

Scientific Research Applications

1-Bromo-2-methoxybutane has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It serves as a building block in the development of pharmaceutical compounds.

    Material Science: It is used in the preparation of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-bromo-2-methoxybutane in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond.

Comparison with Similar Compounds

    1-Bromo-2-methylpropane: Similar in structure but with a methyl group instead of a methoxy group.

    1-Bromo-2-chlorobutane: Similar but with a chlorine atom instead of a methoxy group.

    1-Bromo-2-ethoxybutane: Similar but with an ethoxy group instead of a methoxy group.

Uniqueness: 1-Bromo-2-methoxybutane is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-3-5(4-6)7-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMGSKUKFNYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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